![molecular formula C53H98O6 B1263103 TG(16:0/16:0/18:2(9Z,12Z))[iso3]](/img/structure/B1263103.png)
TG(16:0/16:0/18:2(9Z,12Z))[iso3]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TG(16:0/16:0/18:2(9Z,12Z))[iso3] is a triglyceride.
Scientific Research Applications
Dietary Triacylglycerol Structure and Infant Nutrition
TG(16:0/16:0/18:2(9Z,12Z))[iso3] plays a significant role in infant nutrition. The stereospecific positioning of fatty acids in human milk TG, including 16:0 and 18:2, contributes to efficient digestion and absorption in infants. This unique structure of milk TG, combined with digestive lipases, ensures effective utilization of these fatty acids, which are crucial for the growth and development of infants (Innis, 2011).
Infant Formula Ingredient Production
Research has focused on reproducing the specific TG structures found in human milk, like 1,3-olein-2-palmitin (OPO), which is rich in 16:0 and 18:1 fatty acids. This structure aids nutrient absorption in the infant gut. Efforts have been made to engineer oilseeds like Arabidopsis thaliana to mimic these TG structures for use in infant formulas. This includes engineering the fatty acid composition and positioning in TG molecules to closely resemble human milk TG (Van Erp et al., 2021).
Comprehensive Analysis in Health Conditions
TGs with specific fatty acid chain compositions, like TG(16:0/16:0/18:2(9Z,12Z))[iso3], have been studied for their roles in various health conditions. For instance, comprehensive analysis of TGs in human plasma and liver tissues has provided insights into their functions in cardiovascular and liver diseases. Such analyses have highlighted the importance of understanding specific TG structures in health and disease contexts (Guan et al., 2017).
TG Structures in Metabolic Health
Research on serum TGs, including TG(16:0/16:0/18:1), indicates that specific TG structures may serve as more precise markers of insulin resistance than total serum TG concentrations. This insight suggests that the detailed analysis of TG molecular species can offer a better understanding of metabolic health and related disorders (Kotronen et al., 2009).
properties
Product Name |
TG(16:0/16:0/18:2(9Z,12Z))[iso3] |
|---|---|
Molecular Formula |
C53H98O6 |
Molecular Weight |
831.3 g/mol |
IUPAC Name |
[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h16,19,25-26,50H,4-15,17-18,20-24,27-49H2,1-3H3/b19-16-,26-25-/t50-/m1/s1 |
InChI Key |
MTWYSKGJIDFSRC-IICCMCGVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



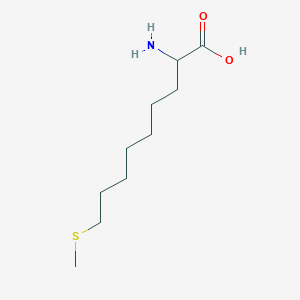
![5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B1263024.png)
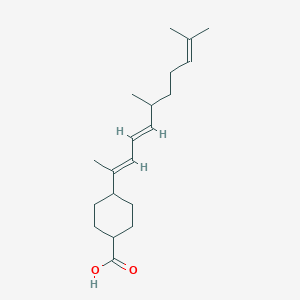
![(2S)-2-[[(2S)-2-[[(2S,3S,6R,7S)-2,3-diamino-8-[(4R)-2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl]-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B1263027.png)
![3-O-[(2S,4S)-2,4-dimethyldocosanoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1263029.png)
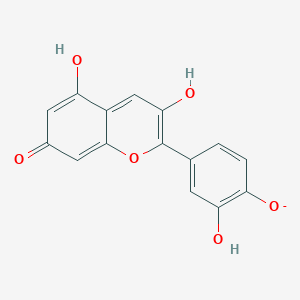
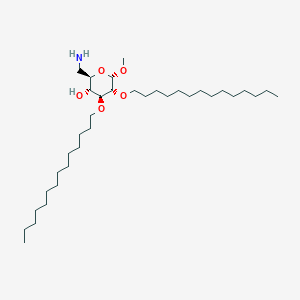
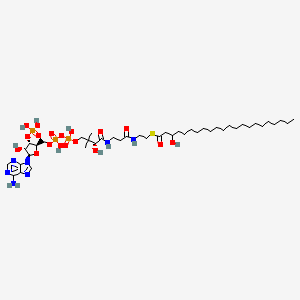
![2-[[4-(5-Chloro-2-propoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1263035.png)
![1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one](/img/structure/B1263036.png)
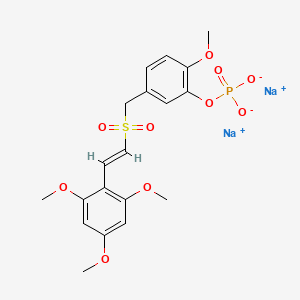
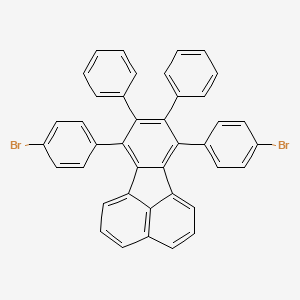
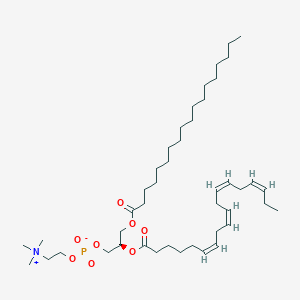
![1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263042.png)